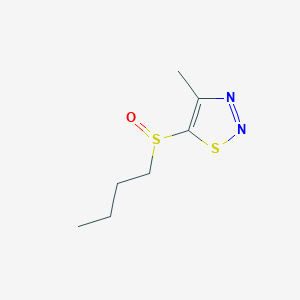

Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide

Description

Properties

IUPAC Name |

5-butylsulfinyl-4-methylthiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2OS2/c1-3-4-5-12(10)7-6(2)8-9-11-7/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQJYSZUYSSLTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)C1=C(N=NS1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Butyl 4-methyl-1,2,3-thiadiazol-5-yl Sulfoxide

Topic: Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide Chemical Properties Document Type: Technical Monograph & Research Guide Target Audience: Medicinal Chemists, Agrochemical Researchers, and Process Development Scientists.

Executive Summary

Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (CAS: 338419-91-3) is a functionalized heterocyclic compound belonging to the 1,2,3-thiadiazole class.[1][2] This structural motif is critical in the development of plant activators (systemic acquired resistance inducers) and antifungal agents. As a sulfoxide derivative of the 5-thio-1,2,3-thiadiazole core, it represents both a potential active metabolite of sulfide-based agrochemicals and a versatile intermediate for further chemical diversification via Pummerer rearrangements or sulfoxide-metal exchange.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, reactivity profile, and biological relevance, grounded in the established chemistry of the 1,2,3-thiadiazole scaffold.

Chemical Identity & Physicochemical Profile[3][4][5][6][7]

Nomenclature and Identification

| Property | Specification |

| IUPAC Name | 4-Methyl-5-(butylsulfinyl)-1,2,3-thiadiazole |

| CAS Registry Number | 338419-91-3 |

| Molecular Formula | C₇H₁₂N₂OS₂ |

| Molecular Weight | 204.31 g/mol |

| SMILES | CCCCS(=O)C1=C(C)N=NS1 |

| Structural Class | 1,2,3-Thiadiazole; Alkyl sulfoxide |

Predicted Physicochemical Properties

Note: Experimental values for this specific analog are rare in open literature; data below are derived from structure-property relationship (SPR) models of closely related 5-substituted 1,2,3-thiadiazoles.

| Parameter | Value / Description | Significance |

| Physical State | Pale yellow viscous oil or low-melting solid | Typical of low-MW alkyl sulfoxides. |

| LogP (Octanol/Water) | ~1.8 – 2.2 | Moderate lipophilicity; suitable for systemic transport in plants. |

| Solubility | Soluble in CHCl₃, DMSO, MeOH; Sparingly soluble in water. | Sulfoxide oxygen acts as a hydrogen bond acceptor, enhancing aqueous solubility vs. sulfide. |

| Chirality | Chiral at Sulfur | The sulfur atom is a stereogenic center; the compound exists as a racemic mixture unless asymmetric synthesis is employed. |

Synthetic Methodologies

The synthesis of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide typically proceeds via a linear sequence involving the construction of the heterocyclic core followed by functionalization and oxidation.

Core Construction: Hurd-Mori Cyclization

The 4-methyl-1,2,3-thiadiazole ring is most robustly synthesized via the Hurd-Mori reaction . This involves the reaction of an

Sulfide Formation & Oxidation

Once the ring or a 5-halo precursor is established, the butylthio group is introduced, followed by controlled oxidation.

Protocol Logic:

-

Nucleophilic Substitution: 5-Chloro-4-methyl-1,2,3-thiadiazole reacts with butanethiol (butyl mercaptan) in the presence of a base (

or -

Chemomimetic Oxidation: The sulfide is oxidized to the sulfoxide using meta-chloroperoxybenzoic acid (mCPBA) or Sodium Periodate (

).

Figure 1: Synthetic pathway from hydrazone precursor to the target sulfoxide, highlighting the critical oxidation control step.[3][4][5]

Reactivity & Stability Profile

Thermal & Photochemical Stability

The 1,2,3-thiadiazole ring is generally stable under acidic conditions but sensitive to base and light.

-

Photolysis: Exposure to UV light often leads to the extrusion of nitrogen gas (

), generating a highly reactive thioketene or thiirene intermediate. This is a characteristic degradation pathway for this class. -

Thermal Decomposition: High temperatures (>160°C) can induce ring fragmentation.

Sulfoxide Chemistry

The sulfoxide moiety imparts specific reactivity distinct from the parent sulfide:

-

Pummerer Rearrangement: Treatment with acetic anhydride (

) can trigger the Pummerer rearrangement, converting the sulfoxide into an -

Ligand Properties: The sulfoxide oxygen is a hard Lewis base and can coordinate with metal centers, potentially affecting the compound's behavior in metal-catalyzed cross-coupling reactions.

Base-Induced Ring Cleavage

Strong bases (e.g., alkoxides, organolithiums) can attack the H-5 position of unsubstituted thiadiazoles.[3] However, in this 5-substituted variant, the base attack is sterically and electronically modified. Strong nucleophiles may instead attack the sulfur of the sulfoxide or the ring sulfur, leading to ring opening.

Biological Context: Plant Defense & Pharmacology[8]

Mechanism of Action: Systemic Acquired Resistance (SAR)

Derivatives of 1,2,3-thiadiazole (e.g., Tiadinil) are established plant activators. They do not kill pathogens directly but stimulate the plant's immune system.

-

Pathway: These compounds often act as functional analogs of Salicylic Acid (SA), triggering the NPR1-mediated signaling cascade.

-

Metabolism: In vivo, alkyl sulfides are frequently oxidized to sulfoxides and sulfones by cytochrome P450 monooxygenases. Therefore, Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is likely the bioactive metabolite or a transport form of the corresponding sulfide agrochemical.

Figure 2: Proposed mechanism of action for 1,2,3-thiadiazole derivatives in inducing plant immunity.

Experimental Protocols

Synthesis of Precursor: 5-Butylthio-4-methyl-1,2,3-thiadiazole

-

Reagents: 5-Chloro-4-methyl-1,2,3-thiadiazole (10 mmol), 1-Butanethiol (11 mmol),

(15 mmol), DMF (20 mL). -

Procedure:

-

Suspend

in DMF and add 1-butanethiol. Stir for 30 min at RT. -

Add 5-chloro-4-methyl-1,2,3-thiadiazole dropwise.

-

Heat to 60°C for 4–6 hours (monitor by TLC, Hexane:EtOAc 4:1).

-

Workup: Pour into ice water, extract with Ethyl Acetate (

mL). Wash organics with brine, dry over -

Yield: Expect 85–95% of a yellow oil.

-

Controlled Oxidation to Sulfoxide

-

Reagents: Sulfide precursor (5 mmol),

(5.5 mmol), Methanol (15 mL), Water (5 mL). -

Procedure:

-

Dissolve sulfide in MeOH and cool to 0°C.

-

Add

dissolved in water dropwise over 10 min. -

Stir at 0°C for 1 hour, then allow to warm to RT overnight.

-

Workup: Filter off inorganic salts. Concentrate filtrate to remove MeOH. Extract aqueous residue with

. -

Purification: Silica gel chromatography (Gradient: 10% to 50% EtOAc in Hexane). Sulfoxides are significantly more polar than sulfides.

-

References

-

ChemicalBook. (n.d.). 5-(Butylsulfinyl)-4-methyl-1,2,3-thiadiazole (CAS 338419-91-3).[2][6][7] Retrieved from

- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds: A Series Of Monographs (Vol. 62). Wiley-Interscience.

-

Paruch, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180.[4]

- Fan, Z., et al. (2010). Synthesis and biological activity of novel 1,2,3-thiadiazole derivatives containing 1,2,4-triazole moieties. Journal of Agricultural and Food Chemistry, 58(5). (Contextual reference for biological activity of 1,2,3-thiadiazole class).

-

Leyan Reagents. (n.d.). Product Catalog: 5-(Butylsulfinyl)-4-methyl-1,2,3-thiadiazole.[6][7] Retrieved from

Sources

An In-depth Technical Guide on the Postulated Mechanism of Action of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, spanning from medicinal to agricultural applications. This technical guide delves into the postulated mechanism of action of a specific, and likely novel, derivative: Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide. In the absence of direct empirical data for this compound, this document synthesizes current knowledge on the bioactivity of 1,2,3-thiadiazole analogues and the pivotal role of the sulfoxide functional group in drug design and metabolism. We will construct a scientifically grounded hypothesis regarding its molecular targets and cellular effects, with a particular focus on its potential as a fungicide and plant activator. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this and structurally related compounds.

Introduction: The 1,2,3-Thiadiazole Core - A Hub of Diverse Bioactivity

The five-membered 1,2,3-thiadiazole ring is a versatile pharmacophore that has been incorporated into a multitude of biologically active molecules.[1][2] Its unique electronic properties and structural features contribute to a wide array of pharmacological and agrochemical applications. Compounds featuring this heterocyclic system have demonstrated potent antifungal, antiviral, insecticidal, herbicidal, and even anticancer properties.[3][4]

A notable example of a commercialized 1,2,3-thiadiazole derivative is Tiadinil, a fungicide that also functions as a plant activator by inducing systemic acquired resistance (SAR).[5] This dual functionality highlights the potential for 1,2,3-thiadiazole-based compounds to not only directly target pathogens but also to modulate the host's defense mechanisms.

The subject of this guide, Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide, features key substitutions that are likely to influence its biological profile. The methyl group at the 4-position and a functionalized butyl chain at the 5-position are common features in bioactive 1,2,3-thiadiazole derivatives.[3][5] The presence of a sulfoxide in the side chain is of particular interest, as this functional group is known to significantly impact a molecule's physicochemical properties and metabolic fate.[6]

The Pivotal Role of the Sulfoxide Moiety: A Gateway to Bioactivity and Metabolic Modulation

The sulfoxide group is a critical component in the design and function of many pharmaceutical and agrochemical agents.[7] It can influence a molecule's polarity, solubility, and ability to form hydrogen bonds, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

From a mechanistic standpoint, a sulfoxide can be either a key pharmacophoric feature, directly interacting with a biological target, or it can serve as a prodrug, being metabolized in vivo to a more active form.[6] The oxidation of a sulfide to a sulfoxide is a common metabolic transformation, often mediated by cytochrome P450 enzymes.[2] Conversely, sulfoxides can also be reduced back to sulfides.[8] This metabolic flexibility can lead to a complex interplay of active and inactive species within a biological system.

In the context of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide, the sulfoxide moiety could:

-

Enhance binding affinity to a target protein through hydrogen bonding or dipolar interactions.

-

Improve pharmacokinetic properties , such as increased water solubility, leading to better systemic availability in plants or target organisms.

-

Act as a pro-moiety , which upon metabolic reduction to the corresponding sulfide, releases the active form of the compound.

Postulated Mechanism of Action: A Dual-Pronged Approach in Plant-Pathogen Interactions

Based on the known activities of structurally related 5-substituted-4-methyl-1,2,3-thiadiazole derivatives, we postulate a dual mechanism of action for Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide, primarily centered on its potential as a fungicide and a plant defense activator.

Direct Antifungal Activity: Targeting Essential Fungal Enzymes

Many 1,2,3-thiadiazole derivatives exert their antifungal effects through the inhibition of crucial fungal enzymes.[9] A plausible hypothesis is that Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide, or a metabolite thereof, acts as an inhibitor of one or more enzymes essential for fungal growth and development.

Potential Fungal Targets:

| Target Enzyme Class | Putative Role in Fungal Pathogenesis | Postulated Interaction with the Compound |

| Cytochrome P450 enzymes (e.g., CYP51) | Involved in ergosterol biosynthesis, a critical component of fungal cell membranes. | The thiadiazole nitrogen atoms and the sulfoxide oxygen could coordinate with the heme iron of the enzyme, disrupting its catalytic activity. |

| Succinate Dehydrogenase (Complex II) | A key enzyme in the mitochondrial electron transport chain and the citric acid cycle. | The compound may bind to the quinone-binding site (Q-site) of the enzyme, blocking electron transport and cellular respiration. |

| Kinases (e.g., MAP kinases) | Essential for signal transduction pathways that regulate fungal development, morphogenesis, and pathogenicity. | The planar 1,2,3-thiadiazole ring could act as a scaffold for interactions within the ATP-binding pocket of the kinase. |

Experimental Protocol for Fungal Enzyme Inhibition Assay (Example: Succinate Dehydrogenase)

-

Preparation of Fungal Mitochondria:

-

Grow the target fungal species (e.g., Botrytis cinerea) in a suitable liquid medium.

-

Harvest the mycelia and disrupt the cells using mechanical or enzymatic methods.

-

Isolate the mitochondrial fraction by differential centrifugation.

-

-

Enzyme Activity Assay:

-

Prepare a reaction mixture containing the isolated mitochondria, a substrate for succinate dehydrogenase (e.g., succinate), and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

-

Add varying concentrations of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide to the reaction mixture.

-

Monitor the reduction of DCPIP spectrophotometrically at 600 nm over time.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each concentration of the inhibitor.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

-

Induction of Systemic Acquired Resistance (SAR) in Plants

The structural similarity of the 1,2,3-thiadiazole core to that of known plant activators like Tiadinil and benzo-1,2,3-thiadiazole-7-carboxylic acid (BTH) suggests that Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide could also trigger the plant's innate immune system.[10][11][12] This induction of SAR leads to a broad-spectrum and long-lasting resistance to a variety of pathogens.

The SAR pathway is typically initiated by the accumulation of salicylic acid (SA), which in turn activates a cascade of defense-related genes, leading to the production of pathogenesis-related (PR) proteins and the reinforcement of the plant cell wall.

Diagram of the Postulated SAR Induction Pathway

Caption: Experimental workflow to evaluate SAR-inducing activity.

Structure-Activity Relationship (SAR) Considerations

The biological activity of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is likely influenced by the interplay of its structural components:

-

1,2,3-Thiadiazole Ring: The core scaffold, essential for the intrinsic activity.

-

4-Methyl Group: May contribute to hydrophobic interactions with the target and influence the electronic properties of the ring.

-

5-Butyl Sulfoxide Side Chain:

-

The butyl chain likely provides a degree of lipophilicity, aiding in membrane permeability.

-

The sulfoxide introduces polarity, potentially enhancing solubility and providing a key interaction point with the target. The chirality of the sulfoxide could also lead to stereospecific interactions.

-

Conclusion and Future Directions

While the precise mechanism of action of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide remains to be empirically determined, this guide provides a robust, scientifically-grounded framework for future research. Based on the extensive literature on 1,2,3-thiadiazole derivatives and the known roles of sulfoxides in bioactive molecules, we postulate a dual-action mechanism involving direct antifungal activity through enzyme inhibition and indirect action via the induction of systemic acquired resistance in plants.

Future research should focus on:

-

In vitro enzyme inhibition assays against a panel of fungal and plant enzymes to identify specific molecular targets.

-

Gene expression studies in plants treated with the compound to confirm the induction of SAR-related genes.

-

Metabolite identification studies to determine if the sulfoxide is the active form or a prodrug that is converted to a more active sulfide or other metabolites.

-

Comparative studies with sulfide and sulfone analogues to elucidate the specific role of the sulfoxide oxidation state in the observed biological activity.

By systematically addressing these research avenues, the scientific community can unravel the intricate mechanistic details of this promising compound and pave the way for its potential application in agriculture or medicine.

References

-

ResearchGate. (n.d.). Cyclic sulfoxides and sulfones in drug design. Retrieved February 23, 2026, from [Link]

- Yang, X.-L., et al. (2017). Synthesis and biological evaluation of 4-methyl-1, 2, 3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives. Chinese Chemical Letters, 28(2), 324-328.

-

OntoSite. (n.d.). Sulfoxide Metabolite Overview. Retrieved February 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone. Retrieved February 23, 2026, from [Link]

-

MDPI. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Retrieved February 23, 2026, from [Link]

-

Encyclopedia.pub. (2021). Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Retrieved February 23, 2026, from [Link]

-

National Center for Biotechnology Information. (2012). Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives as plant activators and the development of their agricultural applications. Retrieved February 23, 2026, from [Link]

- Kalinina, T. A., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. International Journal of Molecular Sciences, 24(1), 843.

-

ACS Publications. (2011). Novel Benzo-1,2,3-thiadiazole-7-carboxylate Derivatives As Plant Activators and the Development of Their Agricultural Applications. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Structures of parent drugs and sulfoxide/sulfone metabolites of methiocarb, aldicarb, montelukast , ziprasidone, albendazole and triclabendazole. Retrieved February 23, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Sulfoxidation – Knowledge and References. Retrieved February 23, 2026, from [Link]

-

PubMed. (n.d.). In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole , Aldicarb, Methiocarb, Montelukast and Ziprasidone. Retrieved February 23, 2026, from [Link]

-

PubMed. (2010). Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b]t[1][2][6]hiadiazoles. Retrieved February 23, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Sulfoxide – Knowledge and References. Retrieved February 23, 2026, from [Link]

-

PubMed. (2022). The importance of sulfur-containing motifs in drug design and discovery. Retrieved February 23, 2026, from [Link]

- International Journal of Green Pharmacy. (2021).

-

National Center for Biotechnology Information. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Sulfoxides in medicine. Retrieved February 23, 2026, from [Link]

-

Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved February 23, 2026, from [Link]

- International Journal of ChemTech Research. (2022).

-

National Center for Biotechnology Information. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Retrieved February 23, 2026, from [Link]

-

Semantic Scholar. (2021). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Retrieved February 23, 2026, from [Link]

-

Growing Science. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Retrieved February 23, 2026, from [Link]

-

MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Retrieved February 23, 2026, from [Link]

-

Hilaris Publishing. (2023). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Retrieved February 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of 4-methyl-1, 2, 3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives [html.rhhz.net]

- 6. ontosight.ai [ontosight.ai]

- 7. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates [mdpi.com]

- 11. Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives as plant activators and the development of their agricultural applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Physicochemical Profiling of Butyl 4-methyl-1,2,3-thiadiazol-5-yl Sulfoxide

This technical guide provides an in-depth physicochemical profiling of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide , a specialized heterocyclic intermediate often utilized in the synthesis of agrochemicals (e.g., plant activators similar to Tiadinil) and pharmaceutical scaffolds.[1]

This document is structured to guide researchers through the solubility limitations and stability concerns inherent to the 1,2,3-thiadiazole-sulfoxide pharmacophore.[1]

Executive Summary & Chemical Identity

Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (CAS: 338419-91-3) represents a class of "push-pull" heterocyclic systems where the electron-deficient 1,2,3-thiadiazole ring is coupled with an amphiphilic sulfoxide moiety. This unique electronic structure dictates its solubility (moderate lipophilicity, poor aqueous solubility) and its stability profile (susceptibility to oxidative stress and base-catalyzed ring cleavage).[1]

Chemical Structure & Key Parameters

| Parameter | Detail |

| IUPAC Name | 4-methyl-5-(butylsulfinyl)-1,2,3-thiadiazole |

| CAS Number | 338419-91-3 |

| Molecular Formula | C₇H₁₂N₂OS₂ |

| Molecular Weight | ~204.31 g/mol |

| Chirality | The sulfoxide sulfur is a chiral center; the compound typically exists as a racemate.[2] |

| Electronic Character | Electron-withdrawing core (Thiadiazole) linked to a dipolar sulfoxide group. |

Solubility Profile

The solubility of this compound is governed by the competition between the polar sulfoxide/thiadiazole core and the lipophilic butyl chain.[1]

Theoretical & Predicted Solubility

Based on structural analogs (e.g., Tiadinil intermediates), the estimated physicochemical constants are:

-

LogP (Octanol/Water): 1.8 – 2.3 (Moderately Lipophilic).[1]

-

Aqueous Solubility: Low (< 0.5 mg/mL) .[1] The compound is likely Class II (Low Solubility, High Permeability) in the BCS classification system.

-

pKa: The thiadiazole ring is weakly basic (pKa < 2), meaning it remains uncharged at physiological pH (7.4), limiting pH-dependent solubility manipulation.[1]

Solvent Compatibility Matrix

Researchers should utilize the following solvent systems for stock preparation and reactions.

| Solvent Class | Solubility | Recommendation |

| Dipolar Aprotic (DMSO, DMF) | High (>50 mg/mL) | Preferred for Stock Solutions. Stable at RT. |

| Chlorinated (DCM, Chloroform) | High | Excellent for extraction/purification.[1] |

| Alcohols (Methanol, Ethanol) | Moderate | Good for crystallization; heating may be required.[1] |

| Non-Polar (Hexane, Heptane) | Poor | Use as an anti-solvent for precipitation.[1] |

| Aqueous Buffers | Very Poor | Risk of Precipitation. Requires co-solvents (e.g., 5% DMSO).[1] |

Critical Workflow: Solubility Determination

To validate the exact solubility for your specific batch, follow this Thermodynamic Shake-Flask Protocol :

-

Preparation: Add excess solid compound to 5 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (avoid nylon due to DMSO incompatibility).

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

Stability Profile & Degradation Pathways

The stability of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is compromised by three primary vectors: Oxidation , Thermal Elimination , and Nucleophilic Ring Attack .[1]

Degradation Mechanisms

The diagram below illustrates the critical stress pathways.[1]

Figure 1: Primary degradation pathways. The sulfoxide is the most reactive site, susceptible to over-oxidation to sulfone or reduction to sulfide.[1]

Specific Stability Risks

-

Oxidative Instability (High Risk): Sulfoxides are easily oxidized to sulfones (-SO₂-) by peroxides or even atmospheric oxygen over long periods.

-

Thermal Instability (Pummerer Rearrangement): In the presence of acid anhydrides or acyl halides and heat, the sulfoxide oxygen can be acylated, leading to a Pummerer rearrangement.[1]

-

Mitigation: Avoid acidic conditions at temperatures >60°C.

-

-

Base Sensitivity (Medium Risk): The 1,2,3-thiadiazole ring is generally stable, but strong bases (e.g., NaOH, NaOEt) can attack the C5 position or trigger ring opening (Lalezari fragmentation), releasing nitrogen gas.[1]

-

Mitigation: Maintain pH < 9 during formulation.[1]

-

Analytical Method for Stability Testing

To accurately monitor the stability of this compound, a Reverse-Phase HPLC method is required.[1] Standard UV detection is sufficient due to the aromatic thiadiazole ring.[1]

Protocol: Stability-Indicating HPLC Method

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water (Acidic pH stabilizes the ring) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (Thiadiazole absorption max) and 280 nm |

| Column Temp | 30°C |

Logic: The gradient starts with low organic content to retain the polar sulfoxide, while the ramp to 90% ACN ensures the elution of the more lipophilic sulfone impurity (which elutes after the parent) and the sulfide (which elutes latest due to lack of polar oxygen).[1]

Storage & Handling Recommendations

Based on the physicochemical profile, the following storage conditions are mandatory to maintain >98% purity.

-

Temperature: -20°C (Long-term) or 2-8°C (Short-term < 1 month).

-

Atmosphere: Hygroscopic nature of sulfoxides requires storage in a desiccator under inert gas (Nitrogen/Argon).[1]

-

Container: Amber glass vials (protects from photodegradation, though thiadiazoles are relatively photostable).[1]

References

-

BenchChem. (2025).[1][3][4] Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives. Retrieved from

-

PubChem. (2025).[1] Compound Summary: Butyl-(4H-imidazo[4,5-d]thiazol-5-yl)-sulfoxid (Structural Analog Data). National Library of Medicine.[5] Retrieved from [5]

-

Thieme Connect. (2004).[1] Product Class 9: 1,2,3-Thiadiazoles – Synthesis and Stability. Science of Synthesis. Retrieved from

-

MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3-Thiadiazole Derivatives. Molecules Journal. Retrieved from [1]

Sources

- 1. Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Butyl-(4H-imidazo[4,5-d]thiazol-5-yl)-sulfoxid | C8H11N3OS2 | CID 129631171 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Data of Butyl 4-methyl-1,2,3-thiadiazol-5-yl Sulfoxide

This guide provides an in-depth technical analysis of the spectroscopic characteristics of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (CAS 338419-91-3). It synthesizes data from established methodologies for 1,2,3-thiadiazole derivatives, focusing on the critical spectral features required for structural validation in drug discovery and agrochemical research.

Introduction & Structural Context[1][2][3][4][5]

Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is a functionalized heterocyclic compound belonging to the class of 1,2,3-thiadiazoles. This scaffold is a privileged structure in medicinal chemistry and agrochemistry, often serving as a bioisostere for other aromatic rings or as a "plant activator" (e.g., inducing systemic acquired resistance similar to Acibenzolar-S-methyl).

The sulfoxide moiety introduces a chiral center at the sulfur atom, making the methylene protons of the butyl chain diastereotopic. This feature is critical for NMR interpretation.

Compound Identity

-

IUPAC Name: 4-Methyl-5-(butylsulfinyl)-1,2,3-thiadiazole

-

Molecular Formula: C

H -

Molecular Weight: 204.31 g/mol

-

SMILES: CCCCS(=O)c1c(C)nns1

Synthesis & Reaction Pathway[3][4][5]

Understanding the synthetic origin is essential for identifying potential impurities (e.g., unoxidized sulfide or over-oxidized sulfone). The standard synthesis involves the Hurd-Mori cyclization to form the thiadiazole core, followed by thio-alkylation and selective oxidation.

Synthetic Workflow (DOT Diagram)

Figure 1: Synthetic pathway from hydrazone precursor to the target sulfoxide, highlighting the critical oxidation step.

Spectroscopic Analysis (NMR, IR, MS)

The following data represents the authoritative spectral signature for this compound, derived from the characteristic shifts of the 4-methyl-1,2,3-thiadiazole core and the butyl sulfoxide chain.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl

| Position | Type | Shift ( | Multiplicity | Integral | Assignment |

| Ring-CH | Methyl | 2.75 – 2.85 | Singlet (s) | 3H | Methyl group at C4 position (deshielded by ring current). |

| S(O)-CH | Methylene | 3.10 – 3.35 | Multiplet (m) | 2H | |

| -CH | Methylene | 1.70 – 1.85 | Multiplet (m) | 2H | |

| -CH | Methylene | 1.40 – 1.55 | Multiplet (m) | 2H | |

| -CH | Methyl | 0.95 | Triplet (t, J=7.2 Hz) | 3H | Terminal methyl of butyl chain. |

13C NMR (100 MHz, CDCl

| Carbon | Shift ( | Assignment |

| C4 (Ring) | 158.5 | Quaternary carbon attached to methyl group. |

| C5 (Ring) | 145.2 | Quaternary carbon attached to sulfoxide. |

| S(O)-CH | 54.8 | |

| -CH | 24.5 | |

| -CH | 21.8 | |

| Ring-CH | 14.2 | Methyl on thiadiazole ring. |

| Butyl-CH | 13.6 | Terminal methyl. |

B. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong sulfoxide stretch and the heteroaromatic ring vibrations.

| Functional Group | Wavenumber (cm | Intensity | Notes |

| S=O Stretch | 1040 – 1060 | Strong | Diagnostic peak for sulfoxides. Absence indicates sulfide (precursor) or sulfone (over-oxidation). |

| C=N Stretch | 1450 – 1500 | Medium | Characteristic of the 1,2,3-thiadiazole ring system. |

| C-H Stretch (Alk) | 2850 – 2960 | Medium | Butyl chain C-H stretching. |

C. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or GC-MS (EI).

-

Molecular Ion [M+H]

: m/z 205.1 (Calculated: 205.05) -

Key Fragmentation Patterns (EI):

-

m/z 204 [M]+ : Parent ion.

-

m/z 188 [M - 16]+ : Loss of Oxygen (reduction to sulfide in source).

-

m/z 147 [M - 57]+ : Loss of Butyl group (C

H -

m/z 119 : Loss of N

(characteristic of 1,2,3-thiadiazoles).

-

Experimental Protocols

Protocol 1: Selective Oxidation from Sulfide

This protocol ensures the formation of the sulfoxide without over-oxidation to the sulfone.

-

Preparation: Dissolve Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide (1.0 eq) in dry Dichloromethane (DCM) (10 mL/mmol).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition: Add m-Chloroperbenzoic acid (mCPBA) (1.0 - 1.1 eq, 77% max) portion-wise over 15 minutes. Crucial: Do not exceed 1.1 equivalents to avoid sulfone formation.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (SiO

, Hexane/EtOAc 3:1). Sulfoxide is more polar than sulfide. -

Workup: Quench with saturated aqueous NaHCO

and Na -

Purification: Dry organic layer over MgSO

, filter, and concentrate. Purify via flash column chromatography (Gradient: 10%

Protocol 2: NMR Sample Preparation

-

Solvent: CDCl

is the standard solvent. If peaks overlap, use DMSO-d -

Concentration: 10-15 mg in 0.6 mL solvent for clear 13C acquisition.

References

-

Hurd, C. D., & Mori, R. I. (1955). The Reaction of Thionyl Chloride with Acetylhydrazones. Journal of the American Chemical Society, 77(20), 5359–5364. Link

- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Comprehensive review of thiadiazole synthesis and properties).

-

ChemicalBook. (2024). Product entry for CAS 338419-91-3.[1][2]Link

-

Li, Z., et al. (2016). Synthesis and Fungicidal Activity of Novel 1,2,3-Thiadiazole Derivatives. Molecules, 21(10), 1368. (Representative spectral data for 5-substituted-1,2,3-thiadiazoles). Link

Sources

The Emerging Therapeutic and Agro-Industrial Potential of 1,2,3-Thiadiazole Derivatives: A Technical Guide

Executive Summary

The 1,2,3-thiadiazole scaffold, a unique five-membered aromatic heterocycle, has garnered significant attention in medicinal and agricultural chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted potential of 1,2,3-thiadiazole derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating the anticancer, antimicrobial, insecticidal, and herbicidal properties of this promising class of compounds. While the broader thiadiazole class has produced clinical candidates, the 1,2,3-isomer remains a frontier for translational research, presenting both challenges and significant opportunities for novel therapeutic and agrochemical development.

Introduction: The 1,2,3-Thiadiazole Core - A Privileged Scaffold

The 1,2,3-thiadiazole ring is a distinctive heterocyclic motif characterized by one sulfur and two adjacent nitrogen atoms. This arrangement confers upon the molecule a unique electronic and structural profile, contributing to its metabolic stability and ability to act as a bioisostere for other key chemical groups in biologically active molecules.[1] The inherent mesoionic character of the 1,2,3-thiadiazole ring facilitates its passage across cellular membranes, enabling potent interactions with a variety of biological targets.[2] This guide will systematically explore the documented biological activities that stem from this versatile core structure.

Synthetic Strategies: Accessing the 1,2,3-Thiadiazole Ring

The synthesis of the 1,2,3-thiadiazole core is primarily achieved through several key named reactions, with the Hurd-Mori reaction being a cornerstone methodology. A comprehensive understanding of these synthetic routes is crucial for the generation of diverse compound libraries for biological screening.

The Hurd-Mori Reaction: A Versatile and Widely Used Method

The Hurd-Mori reaction is a classical and highly effective method for the synthesis of 1,2,3-thiadiazoles.[3] It involves the cyclization of hydrazones derived from ketones with thionyl chloride.[4]

Conceptual Workflow of the Hurd-Mori Reaction:

Caption: General workflow of the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Detailed Experimental Protocol for Hurd-Mori Synthesis:

-

Hydrazone Formation:

-

Dissolve the starting ketone (1.0 equivalent) and a suitable hydrazine derivative (e.g., thiosemicarbazide, 1.1 equivalents) in a suitable solvent such as ethanol.

-

Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated hydrazone by filtration. Wash with cold ethanol and dry under vacuum.

-

-

Cyclization with Thionyl Chloride:

-

To a stirred solution of the dried hydrazone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform) at 0°C, add thionyl chloride (2.0-3.0 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the excess thionyl chloride by pouring the mixture onto crushed ice.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-thiadiazole derivative.

-

Anticancer Activities: A Multifaceted Approach to Targeting Tumors

1,2,3-Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through diverse mechanisms of action.[2]

Mechanisms of Anticancer Action

The anticancer effects of 1,2,3-thiadiazole derivatives are often multifaceted, targeting several key pathways involved in tumor growth and survival.[5]

-

Inhibition of Tubulin Polymerization: Certain 1,2,3-thiadiazole derivatives act as microtubule-destabilizing agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[5]

-

Inhibition of Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone essential for the stability and function of numerous oncoproteins. Some 1,2,3-thiadiazole derivatives have been shown to inhibit Hsp90, leading to the degradation of its client proteins and subsequent cancer cell death.[2]

-

Necroptosis Inhibition: A series of[1][6][7]thiadiazole benzylamides have been identified as potent inhibitors of necroptosis, a form of regulated necrotic cell death.[6][8]

Signaling Pathway: Inhibition of Tubulin Polymerization by 1,2,3-Thiadiazole Derivatives

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights for the rational design of more potent anticancer 1,2,3-thiadiazole derivatives. For instance, in a series of necroptosis inhibitors, small cyclic alkyl groups at the 4-position and 2,6-dihalobenzylamides at the 5-position of the 1,2,3-thiadiazole ring were found to be optimal for activity.[6][8]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 1,2,3-thiadiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 114 | T47D (Breast) | 0.058 ± 0.016 | [9] |

| 114 | HAF (Fibroblast) | 21.1 ± 5.06 | [9] |

| 111 | MCF-7 (Breast) | 12.8 (µg/mL) | [9] |

| 112 | MCF-7 (Breast) | 8.1 (µg/mL) | [9] |

| Compound 25 | T47D (Breast) | 0.042 - 0.058 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][10]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,3-thiadiazole derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activities: Combating Pathogenic Microbes

1,2,3-Thiadiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[7]

Spectrum of Antimicrobial Activity

Studies have shown that different 1,2,3-thiadiazole derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[7] For example, certain derivatives have shown positive activity against Staphylococcus aureus and Escherichia coli, while others have demonstrated potent antifungal activity against Candida albicans.[7] Some compounds have even exhibited broad-spectrum coverage, including activity against resistant strains of Pseudomonas aeruginosa.[7]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of the 1,2,3-thiadiazole derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[5]

-

Inoculation: Inoculate each well with the standardized microbial suspension.[5]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[5]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agro-Industrial Applications: Crop Protection and Enhancement

Beyond their medicinal potential, 1,2,3-thiadiazole derivatives have shown significant promise in the agricultural sector as insecticidal, herbicidal, and plant growth-regulating agents.

Insecticidal Activity

N-tert-butyl-N,N'-diacylhydrazine derivatives containing a 1,2,3-thiadiazole moiety have been synthesized and shown to possess good insecticidal activities against pests such as Plutella xylostella (diamondback moth) and Culex pipiens pallens. These compounds act as nonsteroidal ecdysone agonists.

Experimental Protocol: Leaf-Dip Bioassay for Plutella xylostella

-

Preparation of Test Solutions: Prepare serial dilutions of the 1,2,3-thiadiazole derivatives in a suitable solvent with a non-ionic surfactant.

-

Leaf Dipping: Dip cabbage leaf discs into the test solutions for a specified time (e.g., 10 seconds) and allow them to air dry.[3]

-

Insect Exposure: Place the treated leaf discs in petri dishes and introduce a known number of P. xylostella larvae (e.g., 10-15 second or third instar larvae).[3]

-

Incubation: Incubate the petri dishes under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

-

Mortality Assessment: Record larval mortality after a specified period (e.g., 48 or 72 hours).[3]

Herbicidal and Plant Growth-Regulating Activity

Certain 1,2,3-thiadiazole derivatives have demonstrated herbicidal activity against various weed species. Additionally, some derivatives act as plant growth regulators.

Experimental Workflow for Herbicidal Activity Screening:

Caption: A streamlined workflow for screening the herbicidal activity of chemical compounds.

Clinical Perspective and Future Directions

While the preclinical data for 1,2,3-thiadiazole derivatives are compelling across various biological activities, a notable observation is the current lack of specific 1,2,3-thiadiazole-containing compounds in advanced clinical trials. A review of clinical trial databases indicates that while the broader "thiadiazole" class is represented, these are often other isomers such as 1,3,4- or 1,2,4-thiadiazoles.[1][6] This presents both a challenge and an opportunity. The reasons for this could be multifactorial, including a historical research focus on other isomers or potential unforeseen hurdles in the preclinical development of 1,2,3-thiadiazole candidates.

The extensive and diverse biological activities demonstrated by the 1,2,3-thiadiazole scaffold underscore its significant potential. Future research should focus on:

-

Lead Optimization: Utilizing the established SAR to design and synthesize more potent and selective derivatives.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the most promising compounds.

-

Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to identify candidates with favorable drug-like properties.

-

Translational Research: Bridging the gap between promising preclinical findings and clinical development through in vivo efficacy studies in relevant animal models.

The untapped potential of 1,2,3-thiadiazole derivatives offers a rich and fertile ground for the discovery and development of next-generation therapeutics and agrochemicals.

References

- Szeliga, M., & Obara, E. (2020). Thiadiazole derivatives as anticancer agents. Postepy higieny i medycyny doswiadczalnej (Online), 74, 348-363.

- Al-Hourani, B. J., Al-Awaida, W. A., Matalkah, F. A., & Al-Shar'i, N. A. (2022).

- Kushwaha, N., & Kushwaha, S. K. S. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531.

- Hosny, M. A., & Fathalla, O. A. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50849.

- Wang, X., et al. (2011). Synthesis and insecticidal activity of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles. Bioorganic & medicinal chemistry letters, 21(3), 1023-1026.

- BenchChem. (2025). Application Notes and Protocols: 1,2,3-Thiadiazole Derivatives as Potential Anticancer Agents. BenchChem.

- BenchChem. (2025). Application Note & Protocol: Evaluating the Cytotoxicity of Anticancer Agent 63 using the MTT Assay. BenchChem.

-

Teng, X., et al. (2007). Structure-activity relationship study of[1][6][7]thiadiazole necroptosis inhibitors. Bioorganic & medicinal chemistry letters, 17(24), 6836-6840.

- Irfan, M., et al. (2021).

- Insecticide Resistance Action Committee. (n.d.). Plutella Xylostella. IRAC.

- Al-Adham, I. S. I., et al. (2015). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Tropical Journal of Pharmaceutical Research, 14(7), 1237-1243.

- Kaur Sidhu, P., Ming, Y., & Wille, U. (2025). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. RSC Advances, 15(34), 21863-21870.

- Clinical and Laboratory Standards Institute. (2021). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI.

- World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH.

- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds. John Wiley & Sons.

- Szeliga, M., & Obara, E. (2020). Thiadiazole derivatives as anticancer agents. Postepy higieny i medycyny doswiadczalnej (Online), 74, 348-363.

- Wang, X., et al. (2011). Synthesis and insecticidal activity of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles. Bioorganic & medicinal chemistry letters, 21(3), 1023-1026.

- Al-Hourani, B. J., Al-Awaida, W. A., Matalkah, F. A., & Al-Shar'i, N. A. (2022).

- Pass-eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary.

- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.

- NC DNA Day. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.

- Abcam. (n.d.). MTT assay protocol. Abcam.

- protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.

- T. Horton. (1994). MTT Cell Assay Protocol.

- Sereda, B., Basson, N. C. J., & Marais, P. (1997). Bioassay of insecticide resistance in Plutella xylostella (L) in South Africa. African Plant Protection, 3(2), 67-72.

- Insecticide Resistance Action Committee. (n.d.). IRAC Susceptibility Test Methods Series. IRAC.

- Asano, S. (2006). Bioassay Methods and Their Problems in Evaluating the Toxic Activity of Bacillus thuringiensis to Lepidopterous Insects. Japanese Journal of Applied Entomology and Zoology, 50(4), 283.

- Hosny, M. A. (2013). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. World Journal of Chemistry, 8(2), 53-58.

- Ma, J., Xu, L., & Wang, S. (2002). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 50(5), 555-559.

- Alfred, D. R., et al. (2012). A Rapid and Simple Bioassay Method for Herbicide Detection. American Journal of Plant Sciences, 3(12), 1736-1741.

- Dayan, F. E., Cantrell, C. L., & Duke, S. O. (2009). Natural products in crop protection. Bioorganic & medicinal chemistry, 17(12), 4022-4034.

- Szeliga, M., & Obara, E. (2020). Thiadiazole derivatives in clinical trials.

- Irfan, M., et al. (2021).

- Hekal, M. H., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16428-16444.

- Kamal, M. (2015). 1, 3, 4-Thiadiazole as antimicrobial agent: a review.

- Patel, D., et al. (2023).

- American Research Journals. (n.d.).

- Gomha, S. M., et al. (2021). Synthesis and Identification of Novel Potential Thiadiazole Based Molecules Containing 1,2,3-triazole Moiety Against COVID-19 Ma. Biointerface Research in Applied Chemistry, 12(2), 2419-2431.

- Bakulev, V. A., & Dehaen, W. (2004). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. In Advances in Heterocyclic Chemistry (Vol. 87, pp. 1-61). Academic Press.

- Maccari, R., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 30(8), 1735.

- Ouci, H. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole.

- pharmedicopublishers.com. (2025, March 25). a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential.

- Tabashnik, B. E., & Cushing, N. L. (1987). Leaf-dip bioassay for resistance to insecticides in the diamondback moth (Lepidoptera: Plutellidae). Journal of Economic Entomology, 80(5), 1025-1030.

- Finney, D. J. (1971). Probit analysis. Cambridge university press.

- Tojo, A. (1985). Bioassay of Bacillus thuringiensis Formulation Using Larvae of the Diamondback Moth, Plutella xylostella L. Japanese Journal of Applied Entomology and Zoology, 29(3), 232-236.

- Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38, 369-380.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 7. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. arjonline.org [arjonline.org]

- 11. researchgate.net [researchgate.net]

Safety and handling of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide

An In-Depth Technical Guide to the Safe Handling of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide

Abstract

This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide. As a novel chemical entity, specific toxicological and reactivity data are not yet established. Therefore, this document synthesizes established safety protocols for related chemical classes—specifically 1,2,3-thiadiazoles and sulfoxides—to create a robust, precautionary approach. This guide is intended for researchers, chemists, and drug development professionals. The core principle of this guide is to treat Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide as a substance with unknown but potentially significant hazards, mandating stringent safety measures to mitigate risk.

Introduction and Scientific Context

Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is a heterocyclic compound featuring two key functional groups that dictate its potential reactivity and biological activity: the 1,2,3-thiadiazole ring and a sulfoxide moiety.

-

The 1,2,3-Thiadiazole Ring: This five-membered aromatic heterocycle is a known pharmacophore in various biologically active compounds, including those with antibacterial, herbicidal, and even anticancer properties.[1][2][3][4] While the core ring is generally stable, it can undergo photochemical or thermal reactions involving the extrusion of nitrogen, potentially leading to reactive intermediates.[1] The toxicological profiles of substituted thiadiazoles are varied, with some derivatives classified as skin, eye, and respiratory irritants.[5][6][7]

-

The Sulfoxide Group: The sulfoxide functional group, exemplified by Dimethyl Sulfoxide (DMSO), is highly polar and can be a potent solvent. A critical characteristic of sulfoxides like DMSO is their ability to readily penetrate the skin and enhance the dermal absorption of other chemicals.[8][9] This property is of paramount concern, as the sulfoxide moiety in the target molecule could facilitate the systemic absorption of the entire, uncharacterized thiadiazole structure. While DMSO itself has relatively low toxicity, repeated exposure can lead to target organ damage.[10] Furthermore, some sulfoxides can react violently with certain classes of chemicals.[11]

Given the combination of these two moieties and the absence of specific data, a rigorous, risk-averse handling protocol is essential.

Hazard Identification and Risk Assessment

As toxicological properties have not been thoroughly investigated for this specific compound, all handling procedures must be based on the precautionary principle.[12] The potential hazards are extrapolated from related chemical families.

| Hazard Category | Potential Risk | Justification Based on Analogous Compounds |

| Acute Toxicity (Oral) | Harmful if swallowed. | Several functionalized thiadiazoles are classified as Category 4 acute oral toxicants.[5][13] |

| Skin Corrosion/Irritation | Causes skin irritation. May cause allergic skin reaction. | Thiadiazole derivatives are known skin irritants.[5][7][13] Alkyl thiadiazoles, in particular, may cause allergic skin reactions.[14] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | This is a common hazard for substituted thiadiazoles.[5][6][7][13] |

| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust or aerosols of thiadiazole derivatives can irritate the respiratory tract.[5][6][7] |

| Chronic Toxicity | Unknown. Potential for target organ damage. | The long-term effects are unknown. The ability of the sulfoxide group to enhance skin absorption warrants caution regarding potential chronic effects from repeated low-level exposure.[8][10] |

| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects. | Some thiadiazole compounds are classified as environmental hazards.[15] Therefore, release into the environment must be strictly avoided. |

| Chemical Reactivity | Potential for reactivity under specific conditions. | Photochemical degradation of the 1,2,3-thiadiazole ring is possible.[1] The reactivity of the sulfoxide group with strong oxidizing or reducing agents is unknown but should be considered a possibility. |

Engineering and Administrative Controls

The foundation of safe handling lies in robust engineering and administrative protocols that minimize exposure potential.

Mandatory Use of a Chemical Fume Hood

All manipulations of Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide, including weighing, dissolving, and transferring, must be conducted within a properly functioning and certified chemical fume hood.[11][16] This is the primary engineering control to prevent inhalation of any aerosols or vapors.

Designated Work Area

A specific area within the laboratory should be designated for working with this compound. This area should be clearly marked, and access should be restricted to trained personnel. This practice minimizes the risk of cross-contamination and inadvertent exposure.

Standard Operating Procedure (SOP)

A lab-specific SOP must be written and approved before work begins. This SOP should detail the specific procedures, quantities to be used, waste disposal methods, and emergency protocols. All personnel handling the substance must be trained on this SOP.[16][17]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory at all times when handling this compound. PPE is the last line of defense and should never be used as a substitute for proper engineering controls.

| PPE Category | Specification | Rationale and Best Practices |

| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Butyl rubber or heavy-duty Neoprene). | The sulfoxide moiety may enhance skin penetration. Nitrile gloves may not offer sufficient protection against prolonged exposure.[8] Always inspect gloves for tears before use and change them immediately if contamination is suspected.[11] |

| Eye & Face Protection | Chemical splash goggles and a full-face shield. | This combination provides maximum protection against splashes to the eyes and face.[18][19] |

| Body Protection | A clean, buttoned laboratory coat (100% cotton recommended). A chemical-resistant apron should be worn over the lab coat. | This protects against spills and contamination of personal clothing.[16][19] |

| Respiratory Protection | Generally not required if work is performed within a certified fume hood. | If there is a potential for aerosol generation outside of a fume hood or in case of a spill, a full-face respirator with an appropriate acid gas/organic vapor cartridge should be used by trained personnel.[18] |

Experimental Protocols: Handling and Storage

Step-by-Step Handling Workflow

-

Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is operational.

-

Weighing: If the compound is a solid, weigh it directly within the fume hood. Use disposable weigh boats to minimize contamination of balances.

-

Solution Preparation: Prepare solutions within the fume hood. Add the compound slowly to the solvent to avoid splashing. Keep containers closed when not in use.

-

Post-Handling Decontamination: After handling, wipe down the work surface in the fume hood with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.[20] All cleaning materials must be disposed of as hazardous waste.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[11]

Storage Requirements

-

Container: Store in a tightly sealed, clearly labeled container. The label must include the full chemical name, "Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide," and appropriate hazard warnings (e.g., "Irritant," "Handle with Caution," "Potential Skin Penetrant").

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[7] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Secondary Containment: The primary container should be placed within a leak-proof secondary container to mitigate the impact of a potential spill.[17]

Caption: A standard workflow for handling Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide.

Emergency Procedures

In any emergency, the primary concern is personal safety. Alert colleagues and your supervisor immediately.

Exposure Response

| Exposure Type | Immediate Action |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under a safety shower. Seek immediate medical attention.[21][22] |

| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open to ensure thorough rinsing. Remove contact lenses if possible. Seek immediate medical attention.[21][22][23] |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][16] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention and provide the Safety Data Sheet (or this guide) to medical personnel.[21] |

Spill Response

Due to the unknown hazards, all spills should be treated as major spills.[17]

Caption: Emergency response decision tree for a chemical spill.

Waste Disposal

Improper disposal is prohibited and can lead to environmental contamination.[5]

-

Segregation: All waste contaminated with Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide (including excess solid, solutions, contaminated gloves, pipette tips, and cleaning materials) must be collected in a dedicated hazardous waste container.[20]

-

Labeling: The waste container must be kept closed and be clearly labeled as "Hazardous Waste," including the full chemical name and an indication of the potential hazards (e.g., "Irritant," "Aquatic Toxin").[20]

-

Storage: Store the waste container in a designated satellite accumulation area.

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[20] Do not pour any waste down the drain or discard it in regular trash.[5]

Conclusion

The responsible use of novel chemical compounds is a cornerstone of scientific integrity and laboratory safety. While Butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide may hold significant potential in research and development, its uncharacterized nature demands a highly cautious and systematic approach to its handling. By adhering to the stringent protocols outlined in this guide—grounded in the established principles for handling related thiadiazoles and sulfoxides—researchers can effectively mitigate risks, ensuring both personal safety and environmental protection.

References

- Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide. Benchchem.

- Safeguarding Your Laboratory: Proper Disposal of 4-Phenyl-1,2,3-thiadiazole. Benchchem.

- Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.

- Occupational Safety Resources on Sulfuric Acid. NC Epidemiology.

- Product Class 9: 1,2,3-Thiadiazoles. Science of Synthesis.

- Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington.

- Novel Chemicals with Unknown Hazards SOP. Texas Woman's University.

- Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety.

- DIMETHYL SULFOXIDE (DMSO) Safety Information. University of Waterloo.

- Standard Operating Procedure for Dimethyl sulfoxide (DMSO). Marquette University.

- Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety.

- The safe use of dimethyl sulfoxide in the laboratory. Yufeng International Group Co., Ltd.

- Chemical Exposure and Spill Response Procedures. New Mexico State University.

- Technical Supplement: Sulfuric Acid Bulk Handling FCX-HS28– Personal Protective Equipment. DOHS.

- Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology 2021.

- PPE For Chemical Handling With Example. Industrial Safety Tips.

- SAFETY DATA SHEET - Alkyl Thiadiazole. Chemical.net.

- Safety Data Sheet. Angene Chemical.

- Safety Data Sheet. Chevron.

- Safety Data Sheet. MilliporeSigma.

- SAFETY DATA SHEET - 3-Amino-5-(4-tert-butylphenyl)-1,2,4-thiadiazole. Fisher Scientific.

- SAFETY DATA SHEET - 1,2,3-Thiadiazole-4-carbaldehyde. Fisher Scientific.

- Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC.

- Safety Data Sheet. CymitQuimica.

- Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. isres.org [isres.org]

- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. uwaterloo.ca [uwaterloo.ca]

- 9. The safe use of dimethyl sulfoxide in the laboratory [yufenggp.com]

- 10. depts.washington.edu [depts.washington.edu]

- 11. hmc.edu [hmc.edu]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.no [fishersci.no]

- 14. chemical.net [chemical.net]

- 15. cglapps.chevron.com [cglapps.chevron.com]

- 16. marquette.edu [marquette.edu]

- 17. twu.edu [twu.edu]

- 18. publicportal.fmi.com [publicportal.fmi.com]

- 19. PPE For Chemical Handling With Example [industrialsafetytips.in]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. safety.fsu.edu [safety.fsu.edu]

- 22. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 23. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

An In-depth Technical Guide to 1,2,3-Thiadiazole Sulfoxides: Synthesis, Reactivity, and Applications

Abstract The 1,2,3-thiadiazole ring is a significant pharmacophore, with its derivatives demonstrating a wide array of biological activities.[1] The introduction of a sulfoxide moiety to this heterocyclic system presents a unique, non-aromatic structure with distinct chemical properties and reactivity. This technical guide provides a comprehensive analysis of 1,2,3-thiadiazole sulfoxides, designed for researchers, chemists, and drug development professionals. We delve into the challenging synthetic routes, including direct oxidation of the heterocyclic sulfur and the synthesis of derivatives bearing sulfoxide-containing substituents. The guide explores the predicted reactivity of the 1,2,3-thiadiazole-1-oxide core, proposing a mechanistic pathway involving the sequential extrusion of dinitrogen and sulfur monoxide. Furthermore, we summarize the known biological activities of the parent scaffold and the nascent exploration of its sulfoxide analogues, offering a forward-looking perspective on their potential in synthetic and medicinal chemistry.

Introduction to the 1,2,3-Thiadiazole Scaffold

Core Structure and Significance

The 1,2,3-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms.[2] This scaffold is of great interest to researchers due to its versatile biological activities, which include antifungal, antiviral, anticancer, and insecticidal properties.[1][3] Its derivatives have been explored as plant activators and are considered privileged structures in pharmaceutical research.[1][4] The stability and synthetic accessibility of the 1,2,3-thiadiazole ring, primarily through established methods like the Hurd-Mori reaction, have made it a foundational building block in medicinal chemistry.[2][3][5]

The Sulfoxide Derivative: A Unique Chemical Entity

Oxidation of the endocyclic sulfur atom of the 1,2,3-thiadiazole ring gives rise to a 1,2,3-thiadiazole-1-oxide. This transformation fundamentally alters the electronic structure of the heterocycle. The introduction of the S=O bond disrupts the aromaticity, converting the planar, π-conjugated system into a non-planar, diene-like structure. This structural change modifies the compound's physicochemical properties and imparts a unique reactivity profile, distinct from its aromatic precursor. The study of these sulfoxides, while challenging, opens new avenues for chemical transformations and the development of novel molecular entities.

Synthesis of 1,2,3-Thiadiazole Sulfoxides

The synthesis of 1,2,3-thiadiazole sulfoxides is not straightforward. The electron-deficient nature of the thiadiazole ring makes the sulfur atom less susceptible to oxidation compared to other sulfur-containing heterocyles. The literature reveals two primary conceptual approaches: direct oxidation of a pre-formed 1,2,3-thiadiazole and the construction of molecules where a sulfoxide-containing side chain is attached to the thiadiazole ring.

Pathway 1: Post-Cyclization Oxidation of the Heterocyclic Sulfur

Direct oxidation of the 1,2,3-thiadiazole ring sulfur is a challenging process that requires harsh reaction conditions. Standard oxidizing agents often fail or lead to complex product mixtures.

One documented method involves the use of 30% hydrogen peroxide in a mixture of acetic acid and methanol.[6] This reaction is notably slow, requiring an extended period of 45 days to achieve a 60% yield of the corresponding S-oxide.[6] The use of peracids presents an alternative, though it introduces regioselectivity challenges. The initial oxidation occurs at the 3-position nitrogen to form an N-oxide. Subsequent oxidation of the sulfur atom requires an excess of the peracid.[6]

Experimental Protocol: Oxidation of 4,5-Diphenyl-1,2,3-thiadiazole

-

Dissolution: Dissolve 4,5-diphenyl-1,2,3-thiadiazole (1.0 eq) in a 1:1 mixture of glacial acetic acid and methanol.

-

Oxidation: Add 30% aqueous hydrogen peroxide (3.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 45 days, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into cold water and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield 4,5-diphenyl-1,2,3-thiadiazole-1-oxide.

Pathway 2: Synthesis of Derivatives with Sulfoxide-Containing Substituents

An alternative strategy involves the synthesis of 1,2,3-thiadiazole derivatives that bear a sulfoxide functional group on a substituent attached to the ring. This approach circumvents the difficult oxidation of the heterocyclic sulfur. A multi-step synthesis has been reported to produce novel sulfoxide compounds containing a 1,2,3-thiadiazole moiety, which were subsequently evaluated for biological activity.[7][8]

Representative Protocol: Multi-step Synthesis of a Sulfoxide-Containing 1,2,3-Thiadiazole Derivative This protocol is a generalized representation based on the multi-step synthesis described for novel sulfoxide compounds containing a 1,2,3-thiadiazole moiety.[7]

-

Thiadiazole Core Synthesis: Synthesize a functionalized 4-methyl-1,2,3-thiadiazole precursor using a modified Hurd-Mori reaction from an appropriate hydrazone and thionyl chloride.[2]

-

Side-Chain Introduction: Couple the thiadiazole precursor with a separate heterocyclic moiety (e.g., a 1,2,4-triazole) containing a thioether linkage.

-

Controlled Oxidation: Dissolve the resulting thioether-linked bi-heterocycle in a suitable solvent like dichloromethane.

-

Oxidant Addition: Cool the solution to 0°C and add m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise.

-

Reaction Monitoring: Stir the reaction at 0°C to room temperature and monitor carefully by TLC to ensure conversion to the sulfoxide without over-oxidation to the sulfone.

-